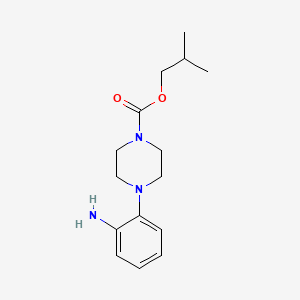
2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate
Overview
Description
2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its significant biological activity and is used in various research fields.
Preparation Methods
The synthesis of 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2-aminophenylpiperazine with isobutyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to facilitate the formation of the desired ester linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits significant biological activity, making it useful in studying biological processes and interactions.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound’s properties make it suitable for use in industrial applications, such as the development of new materials and environmental applications.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
1-(4-Aminophenyl)piperazine: Similar in structure but lacks the ester linkage present in this compound.
4-(2-Aminophenyl)piperazine-1-carboxylate: Another derivative with different substituents, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific ester linkage and the resulting biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-6-4-3-5-13(14)16/h3-6,12H,7-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMDMTFDMASOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


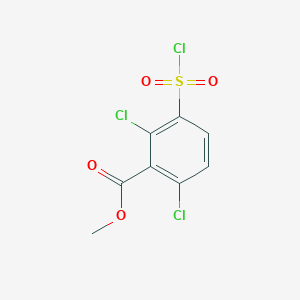

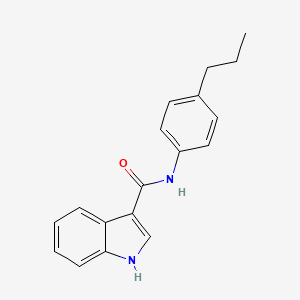
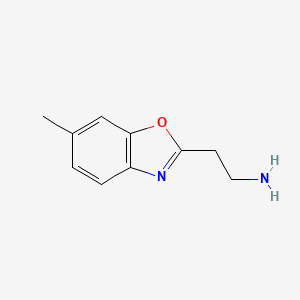
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)


![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)
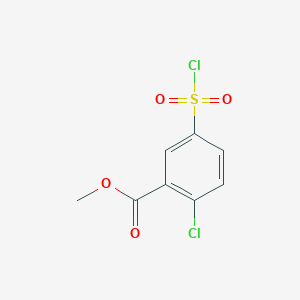
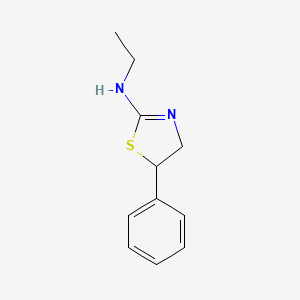

amine](/img/structure/B1418544.png)
